([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol

Self-assembled monolayer Electron irradiation stability Molecular electronics

([2,2′-Bipyridine]-5,5′-diyl)dimethanethiol, commonly designated BPD, is a symmetrical aromatic dithiol with the molecular formula C₁₂H₁₂N₂S₂ and a molecular weight of 248.37 g·mol⁻¹. The compound features a central 2,2′-bipyridine unit capable of chelating transition metal ions, flanked by two mercaptomethyl (–CH₂SH) anchoring groups at the 5,5′ positions.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
CAS No. 894105-98-7
Cat. No. B1512874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol
CAS894105-98-7
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CS)C2=NC=C(C=C2)CS
InChIInChI=1S/C12H12N2S2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2
InChIKeyZMDCFZNTOOSOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-Bis(mercaptomethyl)-2,2′-bipyridine (BPD): A Bifunctional Dithiol Ligand with a Chelating Bipyridine Core for Molecular Electronics and Surface Engineering


([2,2′-Bipyridine]-5,5′-diyl)dimethanethiol, commonly designated BPD, is a symmetrical aromatic dithiol with the molecular formula C₁₂H₁₂N₂S₂ and a molecular weight of 248.37 g·mol⁻¹ . The compound features a central 2,2′-bipyridine unit capable of chelating transition metal ions, flanked by two mercaptomethyl (–CH₂SH) anchoring groups at the 5,5′ positions [1]. This architecture enables simultaneous surface attachment via both thiol terminations and metal coordination within the bipyridine cavity, making BPD an organothiol ligand actively studied for self-assembled monolayers (SAMs) on gold, metal-ion-intercalated multilayers, and Ru-based electrochemiluminescent systems [2]. The commercially available powder exhibits a melting point of 136–140 °C and is typically supplied at 96% purity .

Why Common Aromatic Dithiols Cannot Replace ([2,2′-Bipyridine]-5,5′-diyl)dimethanethiol in Metal-Coordinating SAM Applications


Generic aromatic dithiols such as 1,4-benzenedimethanethiol (BDMT) and biphenyl‑4,4′‑dithiol (BPN) lack the bipyridine nitrogen coordination sites that define BPD's dual functionality as both a surface anchor and a metal-chelating ligand [1]. BDMT can form SAMs on gold but offers no post-assembly metal ion encapsulation capability, while BPN's directly conjugated thiol–aryl bond imparts different electron irradiation stability characteristics than BPD's methylene‑spaced architecture [2]. Alkanethiol references such as 1-dodecanethiol (C12) are saturated molecules that degrade under electron irradiation rather than undergoing beneficial cross‑linking [1]. The following quantitative evidence demonstrates precisely where BPD's bipyridine‑centered design translates into measurable performance differences that materially affect scientific selection.

Quantitative Differentiation Evidence for ([2,2′-Bipyridine]-5,5′-diyl)dimethanethiol: SAM Stability, Edge‑Group Robustness, HOMO–LUMO Tunability, and Electron‑Transfer Kinetics


SAM Mechanical Stability: BPD Retains 92% of Initial Thickness After Electron Irradiation vs. 56% for C12

Effective thickness measured by spectroscopic ellipsometry before and after electron irradiation shows that BPD SAMs are markedly more resistant to structural degradation than saturated alkanethiol SAMs. BPD SAMs retained 1.354 nm out of an initial 1.470 nm (92.1% retention), whereas 1-dodecanethiol (C12) SAMs shrank from 1.200 nm to 0.676 nm (56.3% retention), corresponding to a 2.6‑fold larger absolute thickness retention for BPD [1]. This demonstrates that BPD's bipyridine‑based aromatic core provides superior structural integrity under electron irradiation compared to the fully saturated alkyl chain of C12 [1].

Self-assembled monolayer Electron irradiation stability Molecular electronics

Edge‑Group Stability Under Electron Beam: BPD Loses ~5% Carbon and Sulfur Content vs. BPN's Superior Retention, Defining a Conscious Trade‑off

XPS quantification after electron irradiation reveals a clear distinction between bipyridine‑based BPD (methylene‑spaced thiol) and biphenyl‑4,4′‑dithiol (BPN, directly conjugated thiol). BPD SAMs exhibit approximately a 5% reduction in total carbon and sulfur XPS signal intensities following electron bombardment, whereas BPN SAMs show negligible signal attenuation under identical conditions [1]. DFT simulations attribute this to the CH₂ spacer in BPD lowering the thiol‑unit binding energy by more than 15% relative to the directly conjugated BPN architecture [1].

X-ray photoelectron spectroscopy Electron beam lithography Dithiol SAM stability

HOMO–LUMO Gap Tunability: BPD Multilayers Achieve a 0.5 eV Gap Reduction through Metal‑Ion Intercalation, an Effect Absent in BDMT

Spectroscopic ellipsometry of silver‑intercalated BPD multilayers on gold demonstrates a decrease in the HOMO–LUMO gap from approximately 4.5 eV to 4 eV as the number of BPD layers increases and Ag ions are incorporated between bipyridine units [1]. In contrast, 1,4‑benzenedimethanethiol (BDMT)—which lacks the bipyridine nitrogen coordination sites—shows no analogous metal‑ion encapsulation or gap‑tuning behavior under the same Ag⁺ exposure protocol [1]. The I–V characteristics of BPD multilayers exhibit a transition from tunneling‑dominant transport in monolayers to a hopping regime in multilayers, a bias‑dependent conduction mechanism switch not observed for BDMT [1].

HOMO-LUMO gap Metal ion intercalation Spectroscopic ellipsometry Molecular junction

Cross‑linked BPD SAMs Exhibit >4× Longer Ar⁺ Depth‑Profiling Survival Than Pristine BPD and >8× Longer Than C12 SAMs

Low‑energy Ar⁺ cluster depth profiling with XPS and UPS monitoring reveals that electron‑irradiation‑induced intermolecular cross‑linking dramatically enhances BPD SAM stability. The depth profiling time required to etch through a cross‑linked BPD SAM is more than 4 times longer than that of pristine (non‑irradiated) BPD and more than 8 times longer than that of 1‑dodecanethiol (C12) SAMs [1]. This cross‑linking benefit is unique to BPD's aromatic bipyridine structure; C12, being a saturated alkane, undergoes net degradation rather than cross‑linking under the same electron irradiation conditions [1].

Cross-linking Depth profiling XPS SAM mechanical stability

Electron‑Transfer Kinetics of BPD‑Based Ru Complex Monolayers: k° = 0.9 ± 0.1 × 10⁴ s⁻¹ with Weak Adsorbate–Electrode Electronic Coupling

The complex [Ru(bpy)₂(bpySH)](PF₆)₂, where bpySH is 5,5′‑bis(mercaptomethyl)‑2,2′‑bipyridine (BPD), forms electroactive monolayers on platinum electrodes. High‑scan‑rate cyclic voltammetry yields a standard heterogeneous electron‑transfer rate constant k° = 0.9 ± 0.1 × 10⁴ s⁻¹, with a peak‑to‑peak splitting of 30 ± 5 mV and full width at half‑maximum of 110 ± 10 mV at scan rates up to 5 V·s⁻¹ [1]. The saturation surface coverage is 8.1 ± 0.4 × 10⁻¹¹ mol·cm⁻², and the system exhibits weak adsorbate–electrode electronic communication, indicative of a well‑defined, non‑perturbative thiol‑tethered monolayer [1]. Efficient electrochemiluminescence is generated using tripropylamine as a co‑reactant [1]. While comparable k° data for BDMT‑ or BPN‑tethered Ru complexes are not available in the same experimental configuration, the observed weak electronic coupling is a direct consequence of the methylene spacer in BPD that decouples the Ru‑bipyridine chromophore from the electrode surface [1].

Heterogeneous electron transfer Cyclic voltammetry Ruthenium bipyridine Electrochemiluminescence

Recommended Application Scenarios for ([2,2′-Bipyridine]-5,5′-diyl)dimethanethiol Based on Quantitative Performance Evidence


Metal‑Ion‑Intercalated Molecular Junction Fabrication for Tunable Conductance Devices

BPD is the dithiol of choice when the application requires post‑assembly modulation of the HOMO–LUMO gap through transition metal ion intercalation. The demonstrated ~0.5 eV gap reduction upon Ag⁺ intercalation and the accompanying transition from tunneling to hopping conduction [1] are unique to the bipyridine‑based architecture and cannot be achieved with non‑chelating dithiols such as BDMT. This makes BPD specifically suited for molecular rectifiers, conductance switches, and multi‑layer molecular electronic junctions where in situ electronic structure tuning is required.

Electron‑Beam Lithography of SAMs Where Post‑Irradiation Metal‑Chelating Functionality Is Essential

Although BPN (biphenyl‑4,4′‑dithiol) exhibits superior edge‑group retention under electron irradiation (~0% signal loss vs. BPD's ~5% loss) [1], BPN completely lacks the nitrogen‑based metal coordination sites that define BPD's post‑patterning functionality. When the fabrication workflow involves electron‑beam lithography followed by metal ion loading—for instance, to create patterned catalytic sites or conductive traces—BPD's ~5% edge‑group loss is an acceptable trade‑off for retaining the chelating bipyridine core. Users requiring maximum irradiation stability without metal coordination should select BPN; all other users should default to BPD.

Electrochemiluminescence (ECL) Sensor Platforms Using Ru‑BPD Monolayers on Platinum Electrodes

BPD‑functionalized Ru complexes form monolayers on Pt with a well‑characterized electron‑transfer rate constant k° = 0.9 ± 0.1 × 10⁴ s⁻¹, reversible Ru²⁺/Ru³⁺ switching, and efficient ECL generation with tripropylamine co‑reactant [1]. The weak adsorbate–electrode electronic coupling, attributed to the methylene spacer in BPD, ensures that the Ru luminophore retains its photophysical properties. Alternative anchoring ligands that create stronger electronic coupling or poorer surface coverage (the BPD‑based system achieves 8.1 × 10⁻¹¹ mol·cm⁻² [1]) may compromise ECL efficiency or electrochemical reversibility.

Robust Cross‑linked SAMs for Ion‑Beam‑Intensive Nanofabrication Processes

The ability of BPD SAMs to undergo electron‑irradiation‑induced intermolecular cross‑linking yields a >8‑fold improvement in Ar⁺ depth‑profiling survival time compared to C12 (dodecanethiol) SAMs [1]. For device fabrication protocols that involve ion‑beam milling, reactive ion etching, or aggressive cleaning steps, cross‑linked BPD SAMs offer an order‑of‑magnitude durability advantage over standard alkanethiol resists while retaining post‑etch metal coordination capacity for subsequent functionalization steps.

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